molecular formula C18H39NO B11942403 d3-Deoxysphinganine

d3-Deoxysphinganine

Cat. No.: B11942403
M. Wt: 288.5 g/mol
InChI Key: YRYJJIXWWQLGGV-DRPYBFESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-deoxysphinganine-d3, also known as 1-deoxysphinganine-d3 (m18:0), is a deuterated sphingolipid. It is a modified form of 1-deoxysphinganine, where three hydrogen atoms are replaced by deuterium. This compound is an atypical sphingoid base that lacks a 1-hydroxyl group . It is used in various scientific research applications, particularly in the study of sphingolipid metabolism and its role in diseases such as diabetes and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-deoxysphinganine-d3 is synthesized through the condensation of palmitoyl-CoA with alanine or glycine in the presence of the enzyme serine palmitoyltransferase . The reaction conditions typically involve a controlled environment to ensure the proper incorporation of deuterium atoms. The synthesis process can be summarized as follows:

    Condensation Reaction: Palmitoyl-CoA reacts with alanine or glycine in the presence of serine palmitoyltransferase.

    Deuterium Incorporation: The reaction is carried out under conditions that facilitate the replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of 1-deoxysphinganine-d3 involves large-scale synthesis using the same basic principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions

1-deoxysphinganine-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated sphingoid bases.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces saturated sphingoid bases.

    Substitution: Produces various substituted sphingoid bases depending on the reagents used.

Properties

Molecular Formula

C18H39NO

Molecular Weight

288.5 g/mol

IUPAC Name

(2S,3R)-2-amino-1,1,1-trideuteriooctadecan-3-ol

InChI

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1/i2D3

InChI Key

YRYJJIXWWQLGGV-DRPYBFESSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]([C@@H](CCCCCCCCCCCCCCC)O)N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)N)O

Origin of Product

United States

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